![molecular formula C19H24N2O4S B4703481 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide](/img/structure/B4703481.png)
2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide
Overview
Description
2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide, commonly known as MMS, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MMS is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of MMS is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell survival and proliferation, and its inhibition can lead to the induction of apoptosis.
Biochemical and Physiological Effects:
MMS has been shown to have a number of biochemical and physiological effects. Studies have shown that MMS can induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, MMS has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using MMS in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer therapy. Additionally, MMS has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory conditions. One limitation of using MMS in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of MMS in humans.
Future Directions
There are a number of future directions for research on MMS. One area of research is the development of MMS analogs that have improved efficacy and safety profiles. Additionally, further studies are needed to determine the optimal dosing and administration of MMS for the treatment of cancer and other conditions. Finally, studies are needed to determine the long-term safety and efficacy of MMS in humans.
Scientific Research Applications
MMS has been studied extensively in the scientific community due to its potential therapeutic applications. One area of research that has gained significant interest is the use of MMS as an anticancer agent. Studies have shown that MMS has the ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-[4-[[methyl(methylsulfonyl)amino]methyl]phenoxy]-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15(17-7-5-4-6-8-17)20-19(22)14-25-18-11-9-16(10-12-18)13-21(2)26(3,23)24/h4-12,15H,13-14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGUHPAYDDIHEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)CN(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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